![molecular formula C7H8BrNO2S B2742763 5-Bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole CAS No. 2095410-24-3](/img/structure/B2742763.png)
5-Bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole
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Description
5-Bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole is a unique chemical compound. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The product is in solid form .
Molecular Structure Analysis
The SMILES string for this compound is BrC1=CN=C (C2OCCO2)S1 . This provides a simplified linear notation for describing the structure of the compound.Physical And Chemical Properties Analysis
The physical form of this compound is solid . Unfortunately, the retrieved data does not provide more detailed physical and chemical properties such as melting point, boiling point, and density.Scientific Research Applications
Organic Synthesis and Ionic Liquids
"5-Bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole" derivatives serve as key intermediates in organic synthesis, including the formation of ionic liquids. For instance, thiazolium-ion based organic ionic liquids have been shown to promote benzoin condensation of benzaldehyde, demonstrating the utility of thiazole derivatives in facilitating organic reactions (Davis & Forrester, 1999).
Herbicide Resistance
In the context of agriculture, transgenic plants expressing a bacterial detoxification gene have been engineered to confer resistance to the herbicide bromoxynil, showcasing an application of bromine-substituted compounds in developing herbicide-resistant crops (Stalker, McBride, & Malyj, 1988).
Antimicrobial and Antifungal Applications
Certain thiazole derivatives exhibit antimicrobial and antifungal properties, making them valuable in the development of new treatments for infections. For example, novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles have shown very good antibacterial and antifungal activity (Lamani, Shetty, Kamble, & Khazi, 2009).
properties
IUPAC Name |
5-bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-4-5(8)12-6(9-4)7-10-2-3-11-7/h7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMHPXOJYAOODF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2OCCO2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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